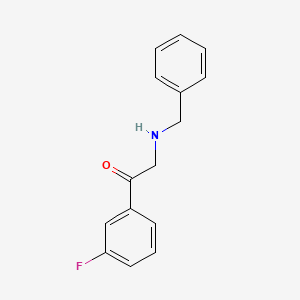
2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one is an organic compound that features a benzylamino group attached to a fluorophenyl ethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one typically involves the reaction of 3-fluoroacetophenone with benzylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluorobenzoic acid or 3-fluorobenzophenone.
Reduction: Formation of 2-(benzylamino)-1-(3-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzylamino)-1-phenylethan-1-one
- 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-one
- 2-(Benzylamino)-1-(2-fluorophenyl)ethan-1-one
Uniqueness
2-(Benzylamino)-1-(3-fluorophenyl)ethan-1-one is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific placement of the fluorine atom can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
920803-97-0 |
|---|---|
Fórmula molecular |
C15H14FNO |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
2-(benzylamino)-1-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H14FNO/c16-14-8-4-7-13(9-14)15(18)11-17-10-12-5-2-1-3-6-12/h1-9,17H,10-11H2 |
Clave InChI |
SGAQVHKLKHSKEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCC(=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


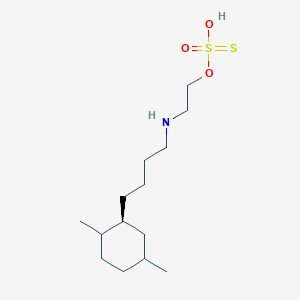
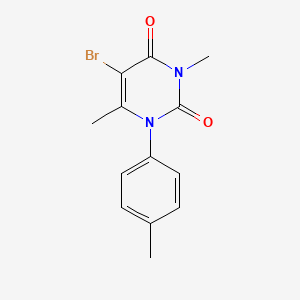
![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)
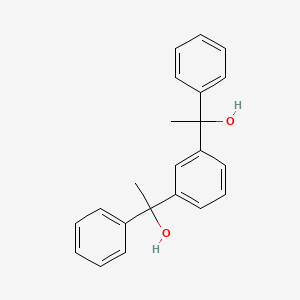
![8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14173780.png)
![3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14173787.png)

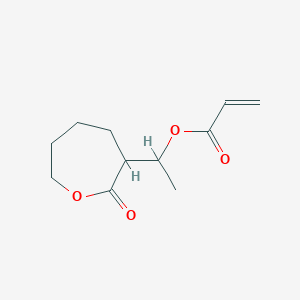
![N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide](/img/structure/B14173794.png)
![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14173805.png)
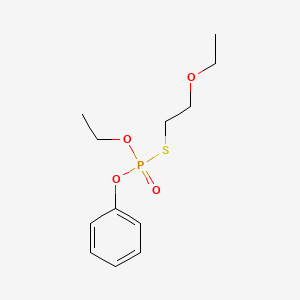
![3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B14173809.png)
